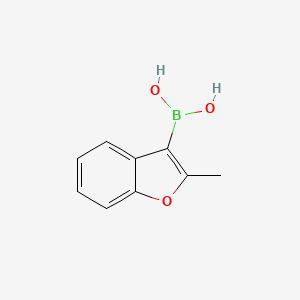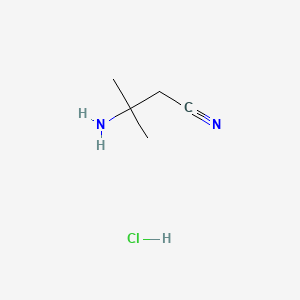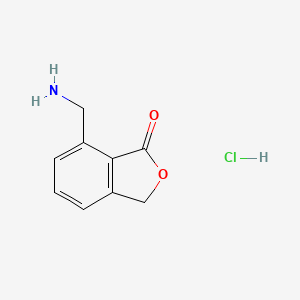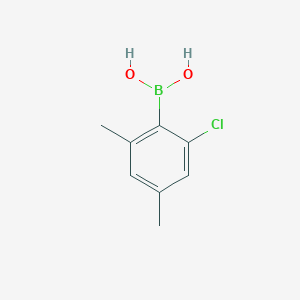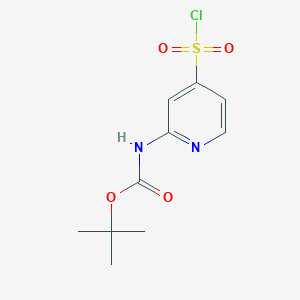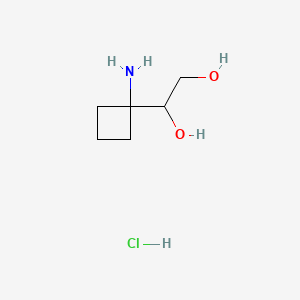
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, an amino group, and a diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents such as ammonia or amines.
Formation of the Diol Moiety: The diol moiety can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of suitable catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.
Comparación Con Compuestos Similares
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride can be compared with similar compounds such as:
Ethane-1,2-diol: A simple diol with similar hydroxyl groups but lacking the cyclobutyl and amino functionalities.
Cyclobutanol: A compound with a cyclobutyl ring and a hydroxyl group but lacking the amino and additional hydroxyl functionalities.
1-Aminocyclobutane-1-carboxylic acid: A compound with a cyclobutyl ring and an amino group but lacking the diol moiety.
The uniqueness of this compound lies in its combination of a cyclobutyl ring, an amino group, and a diol moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H14ClNO2 |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
1-(1-aminocyclobutyl)ethane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-6(2-1-3-6)5(9)4-8;/h5,8-9H,1-4,7H2;1H |
Clave InChI |
GQLKZBJBRXNJGC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(CO)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)
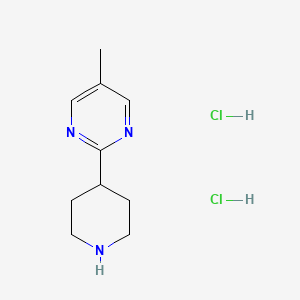

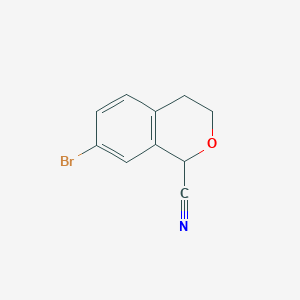
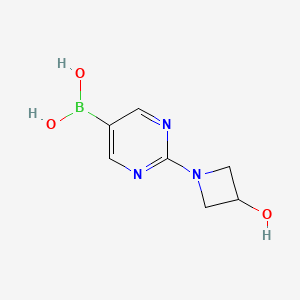
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
